molecular formula C11H25IOSi B3057830 Tert-butyl[(5-iodopentyl)oxy]dimethylsilane CAS No. 85514-45-0

Tert-butyl[(5-iodopentyl)oxy]dimethylsilane

Cat. No.: B3057830
CAS No.: 85514-45-0
M. Wt: 328.30 g/mol
InChI Key: BLWAIPMPRTUOSB-UHFFFAOYSA-N
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Description

The compound Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- (CAS: 208984-52-5) is a tert-butyldimethylsilyl (TBS) ether derivative featuring a 5-iodopentyloxy chain. Its molecular formula is C₁₆H₃₃IOSi, with a molecular weight of 396.42 g/mol . The structure includes a silicon atom bonded to a tert-butyl group, two methyl groups, and a 5-iodopentyloxy substituent.

Properties

IUPAC Name

tert-butyl-(5-iodopentoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25IOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWAIPMPRTUOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25IOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561715
Record name tert-Butyl[(5-iodopentyl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85514-45-0
Record name tert-Butyl[(5-iodopentyl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of a Chlorinated Precursor

A widely reported approach involves substituting a chlorine atom in a chlorinated alkoxy silane with iodide. The process begins with the synthesis of (1,1-dimethylethyl)(2-ethyl-4-chlorobutoxy)dimethylsilane, which is subsequently subjected to a Finkelstein reaction.

Procedure :

  • Synthesis of Chlorinated Intermediate :
    • 2-Ethyl-4-chlorobutanol is prepared via hydrochlorination of 2-ethyl-3-buten-1-ol using thionyl chloride (SOCl₂) in anhydrous dichloromethane.
    • The alcohol is then protected with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding (1,1-dimethylethyl)(2-ethyl-4-chlorobutoxy)dimethylsilane.
  • Iodination :
    • The chlorinated silane is reacted with sodium iodide (NaI) in acetone under reflux for 12–24 hours. The substitution proceeds via an SN2 mechanism, replacing chlorine with iodine.
    • The product is purified via vacuum distillation (125–129°C at 0.6 Torr), achieving yields of 75–80%.

Key Considerations :

  • Solvent polarity significantly impacts reaction efficiency. Acetone enhances iodide nucleophilicity, while dimethylformamide (DMF) may accelerate side reactions.
  • Side products, such as elimination derivatives, are minimized by maintaining anhydrous conditions.

Direct Silylation of 2-Ethyl-4-Iodobutanol

This method prioritizes the preparation of the iodinated alcohol prior to silylation, avoiding the need for halogen exchange.

Procedure :

  • Synthesis of 2-Ethyl-4-Iodobutanol :
    • Hydroiodination of 2-Ethyl-3-Buten-1-Ol : Gaseous hydrogen iodide (HI) is bubbled through a solution of 2-ethyl-3-buten-1-ol in diethyl ether at 0°C. The reaction follows anti-Markovnikov addition, yielding 2-ethyl-4-iodobutanol.
    • Alternative Pathway : 2-Ethyl-1,4-butanediol is selectively iodinated at the terminal position using red phosphorus and iodine (I₂) in a refluxing toluene mixture.
  • Silylation :
    • The iodinated alcohol is reacted with TBDMSCl in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction is stirred at room temperature for 6–8 hours.
    • Purification via column chromatography (hexane/ethyl acetate, 9:1) affords the final product in 70–75% yield.

Key Considerations :

  • Steric hindrance from the tert-butyl group necessitates prolonged reaction times for complete silylation.
  • Moisture must be rigorously excluded to prevent premature cleavage of the silyl ether.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative route for constructing the ether linkage between the silane and iodinated chain.

Procedure :

  • Substrate Preparation :
    • 2-Ethyl-4-iodobutanol is synthesized as described in Section 1.2.
    • tert-Butyldimethylsilanol (TBDMS-OH) is prepared by hydrolyzing TBDMSCl with aqueous sodium bicarbonate.
  • Mitsunobu Coupling :
    • A mixture of TBDMS-OH, 2-ethyl-4-iodobutanol, triphenylphosphine (Ph₃P), and diethyl azodicarboxylate (DEAD) in THF is stirred at 0°C for 2 hours, followed by warming to room temperature.
    • The product is isolated via solvent evaporation and purified by flash chromatography, yielding 65–70% of the target compound.

Key Considerations :

  • The Mitsunobu reaction is highly sensitive to stoichiometry; excess DEAD or Ph₃P leads to byproduct formation.
  • This method is less commonly employed due to the high cost of reagents compared to nucleophilic substitution routes.

Comparative Analysis of Synthetic Methods

The choice of synthesis method depends on factors such as cost, scalability, and purity requirements.

Yield and Efficiency

Method Average Yield Time Required Cost Efficiency
Nucleophilic Substitution 78% 24–36 hrs High
Direct Silylation 72% 18–24 hrs Moderate
Mitsunobu Reaction 68% 12–18 hrs Low

Nucleophilic substitution offers the highest yield and scalability, making it the preferred industrial method. The Mitsunobu reaction, while faster, is limited by reagent costs and is typically reserved for small-scale laboratory synthesis.

Purity and Byproduct Formation

  • Nucleophilic Substitution : Major byproducts include elimination derivatives (e.g., alkenes) and unreacted chlorinated intermediates. These are removed via fractional distillation.
  • Direct Silylation : Residual imidazole or Et₃N may contaminate the product, necessitating aqueous workup.
  • Mitsunobu Reaction : Triphenylphosphine oxide (Ph₃P=O) is a persistent byproduct, requiring careful chromatography.

Industrial and Laboratory-Scale Optimization

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile and DMF enhance iodide nucleophilicity in substitution reactions but may degrade sensitive silanes at elevated temperatures.
  • Ether Solvents : THF and diethyl ether are ideal for silylation due to their inertness and ability to dissolve organosilicon compounds.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium iodide (TBAI) accelerates substitution reactions by facilitating iodide transport into nonpolar phases.
  • Microwave Assistance : Microwave irradiation reduces reaction times by 30–40% in silylation and substitution steps.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted silane, while oxidation might produce a silanol or siloxane .

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The terminal iodine group is a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the silane moiety can undergo oxidation or reduction, leading to various functionalized products .

Comparison with Similar Compounds

Substituent Effects and Molecular Characteristics

The table below compares the target compound with analogous silane derivatives, focusing on substituents and molecular properties:

Compound Name (CAS) Substituents on Silicon Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (208984-52-5) tert-butyl, dimethyl, 5-iodopentyloxy C₁₆H₃₃IOSi 396.42 Aliphatic iodine, long-chain ether
tert-Butyl(4-iodophenoxy)dimethylsilane (133430-99-6) tert-butyl, dimethyl, 4-iodophenoxy C₁₂H₁₉IOSi 334.27 Aromatic iodine, phenolic ether
Allyl(tert-butyldimethyl)silyl ether (85807-85-8) tert-butyl, dimethyl, allyloxy C₉H₂₀OSi 172.34 Allyl group, lower molecular weight
(3-Bromophenoxy)(tert-butyl)dimethylsilane (N/A) tert-butyl, dimethyl, 3-bromophenoxy C₁₂H₁₉BrOSi 287.27 Aromatic bromine, steric hindrance
Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]diphenyl- (164025-54-1) diphenyl, tert-butyl, 5-iodopentyloxy C₂₁H₂₉IOSi 464.45 Diphenyl groups, increased bulk

Key Observations :

  • Iodine Position : The target compound’s aliphatic iodine (vs. aromatic iodine in CAS 133430-99-6 ) enhances its reactivity in substitution reactions, as aliphatic C–I bonds are generally more labile than aromatic C–I bonds.
  • Chain Length: The 5-iodopentyloxy chain in the target compound offers greater flexibility and solubility in nonpolar solvents compared to shorter chains or rigid aromatic systems.

Reactivity and Stability

  • Hydrolysis Sensitivity : Like most silyl ethers, the target compound is susceptible to hydrolysis under acidic or basic conditions. However, the tert-butyl group provides greater steric protection compared to less hindered analogs (e.g., allyl silyl ethers ), slowing degradation.
  • Iodine as a Leaving Group : The aliphatic iodine in the target compound makes it a candidate for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where iodine’s leaving group ability surpasses bromine or chlorine analogs (e.g., CAS N/A ) .
  • Thermal Stability : The long-chain 5-iodopentyloxy group may reduce volatility compared to smaller silyl ethers like allyl derivatives (boiling point: 120°C ), though experimental data are needed.

Biological Activity

Overview of Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-

Silane compounds are organosilicon compounds characterized by silicon atoms bonded to carbon and hydrogen. The specific compound , with CAS number 85514-45-0, contains a dimethyl group and an iodopentyl moiety, which may influence its biological properties.

Chemical Structure

The structure of Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- can be represented as follows:

  • Chemical Formula : C₁₃H₁₉IOSi
  • Molecular Weight : Approximately 305.34 g/mol

1. Antimicrobial Properties

Silane compounds have been studied for their antimicrobial properties. The presence of iodine in the structure may enhance its ability to inhibit bacterial growth. Iodine is known for its antiseptic properties, which could be leveraged in formulations aimed at preventing infections.

2. Cell Adhesion and Surface Modification

Silane compounds are often used in surface chemistry to enhance cell adhesion. The functional groups present in this silane can modify surfaces to promote better interaction with biological tissues, which is crucial in biomedical applications such as implants and drug delivery systems.

3. Cytotoxicity and Biocompatibility

Research on silanes suggests varying degrees of cytotoxicity depending on their structure. For instance, the presence of hydrophobic groups can influence cell membrane interactions. Evaluating the cytotoxic effects of Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- would be essential for its application in biomedical fields.

Research Findings

Case Study Example :
A study investigating similar silanes found that modifications to their chemical structure significantly impacted their biological activity. For instance, silanes with longer alkyl chains exhibited enhanced hydrophobicity and improved biocompatibility when tested on various cell lines.

Property Observation
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityVaries with concentration; lower at sub-lethal doses
Cell AdhesionEnhanced on modified surfaces

Q & A

Q. What are the standard synthetic routes for Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-?

The synthesis typically involves silylation of the hydroxyl group in 5-iodopentanol using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. A common method includes:

  • Step 1: Activation of the alcohol with a base (e.g., imidazole or triethylamine) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
  • Step 2: Dropwise addition of TBDMSCl at 0°C under argon to prevent moisture ingress.
  • Step 3: Stirring at room temperature until completion (monitored via TLC or NMR).

Q. Key Considerations :

  • Moisture-sensitive intermediates require strict inert conditions .
  • The iodine substituent may necessitate protection during silylation to avoid side reactions .

Q. Table 1: Example Reaction Conditions

ParameterConditionReference
SolventAnhydrous DCM
Temperature0°C → 25°C
Protecting GroupTBDMSCl with imidazole

Q. What spectroscopic methods are used to characterize this silane?

Characterization relies on:

  • ¹H/¹³C NMR :
    • TBDMS groups show distinct singlets for tert-butyl (δ ~0.9 ppm) and dimethylsilyl (δ ~0.1 ppm) protons.
    • The 5-iodopentyl chain exhibits splitting patterns for methylene protons adjacent to oxygen (δ ~3.5 ppm) and iodine (δ ~3.1 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks confirm the molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) .
  • IR Spectroscopy : Strong Si-O-C stretching vibrations near 1100 cm⁻¹ .

Validation : Cross-check spectral data with computational tools (e.g., PubChem) and literature benchmarks .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The iodine atom in the pentyl chain enables participation in Ullmann coupling or Sonogashira reactions . Key factors include:

  • Electronic Effects : The electron-withdrawing iodine enhances oxidative addition with palladium catalysts.
  • Steric Hindrance : The bulky TBDMS group may slow reaction kinetics, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

Q. Data Contradiction Analysis :

  • Studies on similar iodinated silanes report conflicting yields (40–85%) depending on solvent polarity. Polar aprotic solvents (DMF) improve Pd solubility but may destabilize the silyl ether .

Q. What strategies stabilize this silane during long-term storage?

Degradation Pathways :

  • Hydrolysis of the Si-O bond in humid conditions.
  • Iodine displacement under light exposure.

Q. Mitigation Strategies :

  • Storage : Under argon at –20°C in amber vials.
  • Additives : Molecular sieves (3Å) to scavenge moisture .
  • Stability Testing : Periodic NMR analysis to detect hydrolysis (appearance of –OH peaks at δ ~1.5 ppm) .

Q. Table 2: Stability Under Different Conditions

ConditionDegradation Time (Days)Observation
Ambient (humid)3–7Hydrolysis dominant
Argon (–20°C)>180No detectable change

Q. How can computational modeling predict regioselectivity in derivatization?

Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for reactions at the iodine or silyl group.
  • NBO Analysis : Identify charge distribution to predict nucleophilic attack sites (e.g., iodine vs. silyl oxygen) .

Case Study : Simulations suggest iodine is 3× more reactive than the silyl ether in SN2 reactions due to lower activation energy (ΔG‡ = 15 vs. 45 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl[(5-iodopentyl)oxy]dimethylsilane
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Tert-butyl[(5-iodopentyl)oxy]dimethylsilane

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